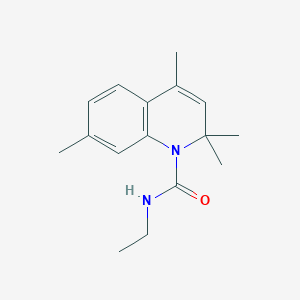

N-ethyl-2,2,4,7-tetramethyl-1(2H)-quinolinecarboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinoline derivatives have been extensively studied due to their broad spectrum of biological activities and applications in medicinal chemistry. Compounds similar to the one , such as various quinoline carboxamides, have demonstrated significant antibacterial potency, DNA-gyrase inhibition, and potential as topoisomerase inhibitors, underscoring their importance in drug discovery and development (Domagala et al., 1988).

Synthesis Analysis

The synthesis of quinoline derivatives typically involves multi-step reactions, including the Pfitzinger synthesis followed by modifications such as thermal decarboxylation and coupling with various amines to achieve desired substitutions (Deady et al., 1997). Efficient reagents like Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) have been utilized for synthesizing quinolines from aminoaryl ketones and carbonyl compounds under specific conditions (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).

Molecular Structure Analysis

Quinoline derivatives exhibit diverse molecular structures, often modified to enhance biological activity or specific interactions with biological targets. These modifications can include various substitutions on the quinoline nucleus, impacting the molecule's conformational dynamics and interactions (Klicnar et al., 1990).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, including N-alkylation, acylation, and reactions with carbanions to form complex structures. These reactions are pivotal in modifying the quinoline core to derive compounds with desired properties and activities (Tummatorn et al., 2013).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in drug formulation and delivery. These properties can significantly influence the bioavailability and efficacy of the compounds (Bunce et al., 2011).

Chemical Properties Analysis

Quinoline derivatives exhibit a wide range of chemical properties, including acidity/basicity, reactivity with nucleophiles and electrophiles, and the ability to form stable complexes with metals. These chemical properties are essential for the biological activity of quinoline-based drugs and their interactions with biological targets (Matarrese et al., 2001).

属性

IUPAC Name |

N-ethyl-2,2,4,7-tetramethylquinoline-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O/c1-6-17-15(19)18-14-9-11(2)7-8-13(14)12(3)10-16(18,4)5/h7-10H,6H2,1-5H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWAILPERVWDOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1C2=C(C=CC(=C2)C)C(=CC1(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl [5-({[(4-chlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5659730.png)

![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinol](/img/structure/B5659732.png)

![4-[(4-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5659739.png)

![[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5659743.png)

![4-[(3-thienylmethyl)amino]-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B5659750.png)

![methyl 2-[(benzoylamino)sulfonyl]benzoate](/img/structure/B5659767.png)

![5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5659784.png)

![1-[(1H-benzimidazol-2-ylthio)acetyl]-4-piperidinecarboxamide](/img/structure/B5659791.png)

![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B5659792.png)

![ethyl 4-({[5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinyl]carbonyl}amino)-1-piperidinecarboxylate](/img/structure/B5659793.png)

![(3S)-1-(5-{[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-benzimidazol-2-yl)-3-pyrrolidinol](/img/structure/B5659802.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B5659843.png)